

In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-amino-N-propylbenzenesulfonamide

Cat. No.: B183696

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound **4-amino-N-propylbenzenesulfonamide** (CAS No. 58687-83-5). Due to a lack of extensive, publicly available experimental data for this specific molecule, this report combines predicted data from computational models with detailed, generalized experimental protocols for the determination of these key properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and pharmaceutical development.

Physicochemical Data

The following tables summarize the predicted physicochemical properties of **4-amino-N-propylbenzenesulfonamide**. These values have been computationally generated and should be considered as estimates. For definitive characterization, experimental verification is recommended.

Table 1: General and Physical Properties (Predicted)

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂ S	-
Molecular Weight	214.29 g/mol	-
Melting Point	135-145 °C	Predicted
Boiling Point	404.9 °C at 760 mmHg	Predicted
Density	1.257 g/cm ³	Predicted
Refractive Index	1.588	Predicted
Polarizability	23.45 Å ³	Predicted

Table 2: Solubility and Partitioning Properties (Predicted)

Property	Value	Source
Water Solubility	2.35 g/L	Predicted
logP (Octanol-Water Partition Coefficient)	0.95	Predicted
logS (Aqueous Solubility)	-1.96	Predicted

Table 3: Ionization Properties (Predicted)

Property	Value	Source
pKa (Acidic)	9.88	Predicted
pKa (Basic)	2.65	Predicted
Physiological Charge	0 at pH 7.4	Predicted

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices

and can be adapted for the specific analysis of **4-amino-N-propylbenzenesulfonamide**.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.^{[1][2]}

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)^[1]
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of finely powdered **4-amino-N-propylbenzenesulfonamide** is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, to a height of about 1-2 mm.^{[2][3]}
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.^[1]
- **Observation:** The temperatures at which the substance first begins to melt (the first appearance of liquid) and when the entire sample has completely melted are recorded. This range represents the melting point.^[3]
- **Purity Assessment:** A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.^[1]

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups like **4-amino-N-propylbenzenesulfonamide**, the pKa values are critical for understanding its behavior in different pH environments. UV-Vis spectrophotometry can be employed to determine pKa by monitoring the change in absorbance at a specific wavelength as a function of pH.^{[4][5]}

Apparatus and Materials:

- UV-Vis spectrophotometer
- pH meter
- Quartz cuvettes
- A series of buffer solutions with known pH values spanning the expected pKa range
- Stock solution of **4-amino-N-propylbenzenesulfonamide** in a suitable solvent (e.g., DMSO)

Procedure:

- **Wavelength Selection:** The UV-Vis spectra of the compound are recorded in highly acidic and highly basic solutions to determine the wavelengths of maximum absorbance for the fully protonated and deprotonated species, respectively.
- **Sample Preparation:** A series of solutions is prepared by adding a small, constant amount of the stock solution of **4-amino-N-propylbenzenesulfonamide** to each of the buffer solutions.
- **Absorbance Measurement:** The absorbance of each solution is measured at the predetermined wavelength(s) of maximum difference between the ionized and unionized forms.
- **Data Analysis:** The absorbance values are plotted against the corresponding pH values. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at which the concentrations of the protonated and deprotonated species are equal (the inflection point of the curve).^[4]

logP Determination by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its experimental determination.[6]

Apparatus and Materials:

- Separatory funnels or vials
- Mechanical shaker
- Centrifuge
- UV-Vis spectrophotometer or HPLC for concentration analysis
- 1-Octanol (pre-saturated with water)
- Water or buffer solution (pre-saturated with 1-octanol)
- Stock solution of **4-amino-N-propylbenzenesulfonamide**

Procedure:

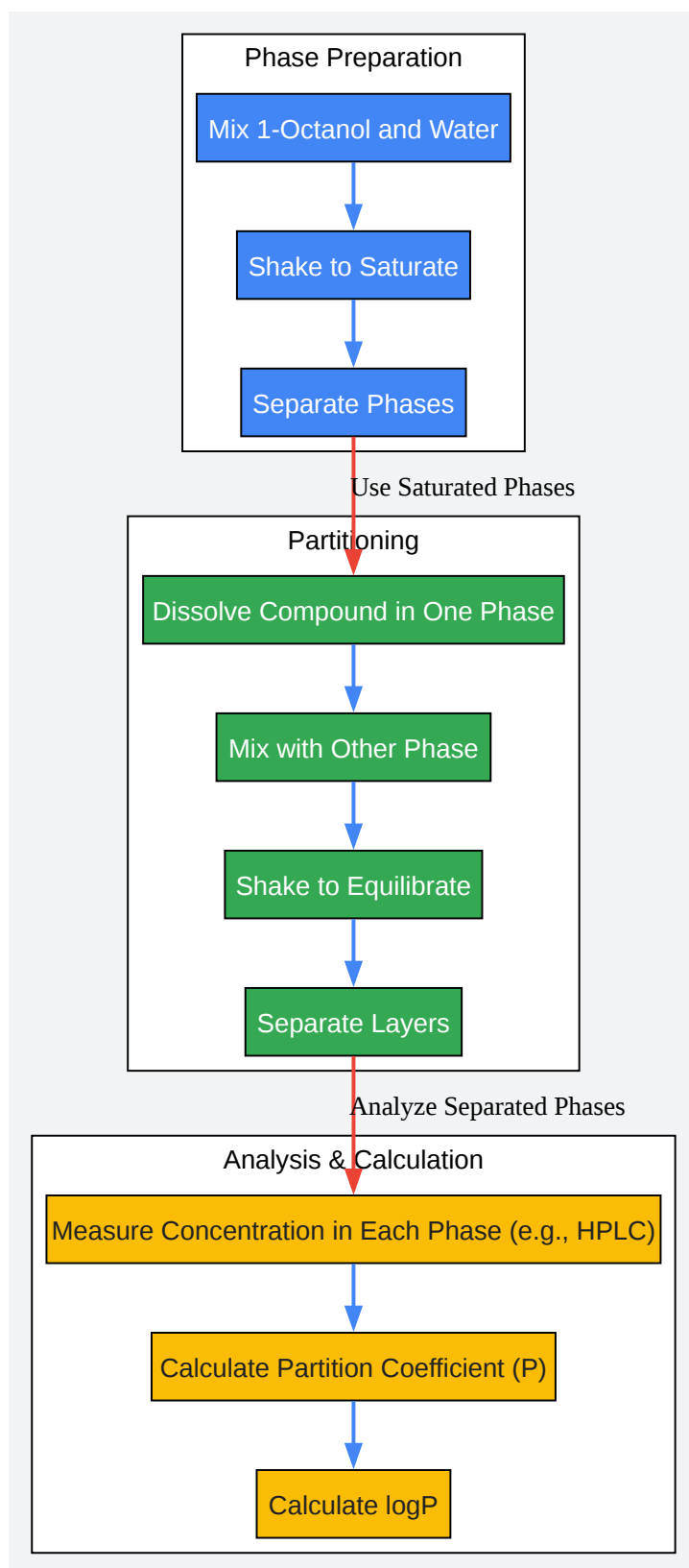
- **Phase Preparation:** Equal volumes of 1-octanol and water (or a suitable buffer) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.
- **Partitioning:** A known amount of **4-amino-N-propylbenzenesulfonamide** is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- **Equilibration:** The mixture is shaken for a sufficient period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand, or centrifuged, to ensure complete separation of the two layers.
- **Concentration Analysis:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Experimental Workflow for logP Determination

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.



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Caption: Workflow for logP determination.

This diagram outlines the sequential process of preparing the solvent phases, partitioning the analyte, and subsequently analyzing the concentrations to calculate the logP value. Each stage is crucial for obtaining an accurate and reproducible measurement of this important physicochemical property.

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- To cite this document: BenchChem. [In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-propylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183696#physicochemical-properties-of-4-amino-n-propylbenzenesulfonamide]

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